molecular formula C15H18N4 B2354389 2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2034552-57-1

2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2354389
CAS No.: 2034552-57-1
M. Wt: 254.337
InChI Key: LETDDDLJJYQLQG-UHFFFAOYSA-N
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Description

2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.337. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds, such as 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent inhibitory activity againstreceptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death .

Mode of Action

It is suggested that similar compounds can effectively bind to the allosteric pocket of their target proteins, serving as type iii inhibitors . This binding could potentially alter the function of the target protein, leading to changes in cellular processes.

Biochemical Pathways

Given its potential inhibitory activity against ripk1 , it could be inferred that it may affect pathways related to necroptosis. Necroptosis is a form of programmed cell death that is regulated by a complex network of proteins and signaling pathways.

Pharmacokinetics

The compound’s solubility in various organic solvents suggests that it may have good bioavailability.

Result of Action

Similar compounds have been reported to display potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could potentially inhibit necroptosis, thereby preventing cell death.

Action Environment

As a general precaution, it is recommended to store the compound in a dark place at 2-8℃ .

Biochemical Analysis

Biological Activity

The compound 2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic molecule that belongs to the class of tetrahydroisoquinolines and triazoles. This article reviews its biological activity, focusing on its pharmacological properties and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H18N4\text{C}_{15}\text{H}_{18}\text{N}_4

This structure combines a tetrahydroisoquinoline moiety with a pyrrolo[2,1-c][1,2,4]triazole unit, which is known for its diverse biological activities.

1. Anti-inflammatory Activity

Research has shown that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. For instance, derivatives of 1,2,4-triazole have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that the compound may modulate inflammatory pathways effectively .

2. Antioxidant Effects

The antioxidant potential of this compound has been highlighted in studies where it was found to reduce oxidative stress markers in cellular models. The ability to scavenge free radicals and inhibit lipid peroxidation contributes to its protective effects against oxidative damage .

3. Antimicrobial Activity

Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. The presence of both isoquinoline and triazole structures is believed to enhance its interaction with microbial targets .

4. Neuroprotective Effects

Given its structural similarities to known neuroprotective agents, there is emerging evidence suggesting that this compound may offer neuroprotection in models of neurodegenerative diseases. It appears to influence neurotransmitter systems positively and may help mitigate neuronal death due to excitotoxicity .

Case Study 1: Anti-inflammatory Mechanism

In a study investigating the anti-inflammatory effects of triazole derivatives, it was found that one specific derivative exhibited an IC50 value of 21.53 µM against COX-2 while being significantly less toxic than traditional NSAIDs like celecoxib. This highlights the potential of this class of compounds in developing safer anti-inflammatory medications .

Case Study 2: Neuroprotective Evaluation

A recent investigation into the neuroprotective properties of tetrahydroisoquinoline derivatives found that compounds similar to our target compound protected against glutamate-induced toxicity in neuronal cell cultures. The mechanism was attributed to the modulation of glutamate receptors and increased antioxidant enzyme activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntioxidantReduction in oxidative stress markers
AntimicrobialActivity against various bacterial strains
NeuroprotectiveProtection against glutamate-induced toxicity

Properties

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4/c1-2-5-13-10-18(9-7-12(13)4-1)11-15-17-16-14-6-3-8-19(14)15/h1-2,4-5H,3,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETDDDLJJYQLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CN3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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